2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide
Overview
Description
2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide is a complex organic compound that features a morpholine ring, a phenoxyacetyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide typically involves the following steps:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction.
Acetylation: The phenoxyacetyl group is attached to the morpholine derivative via an acetylation reaction.
Amidation: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
- N-(1-(2-MORPHOLIN-4-YL-ETHYLCARBAMOYL)-2-PHENYL-VINYL)-BENZAMIDE
Uniqueness
2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide is unique due to its combination of a morpholine ring, phenoxyacetyl group, and acetamide linkage. This structural arrangement imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
2-morpholin-4-yl-N-[4-[(2-phenoxyacetyl)amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-19(14-23-10-12-26-13-11-23)21-16-6-8-17(9-7-16)22-20(25)15-27-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJRMOOXRMJVFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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